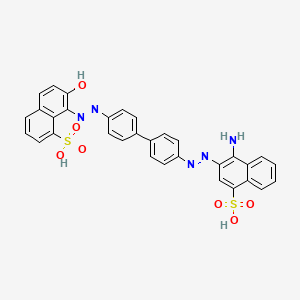

Direct Red 17 free acid

Description

Current Paradigms in Azo Dye Research Relevant to Direct Red 17 Free Acid

Contemporary research on azo dyes, including complex structures like Direct Red 17, is dominated by several key paradigms, primarily driven by environmental and health considerations.

Environmental Persistence and Impact : Azo dyes are designed for high stability against light and chemical attack, which contributes to their persistence when released into the environment. sustainability-directory.com Their presence in water bodies can significantly reduce light penetration, inhibiting photosynthesis and disrupting aquatic ecosystems. igem.org The high biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of dye-laden effluents further degrade water quality. ijrrjournal.comresearchgate.net Due to their synthetic nature, many azo dyes are recalcitrant to conventional aerobic wastewater treatment processes. igem.org

Reductive Cleavage and Aromatic Amines : A significant focus of current research is the reductive cleavage of the azo bond (–N=N–). This reaction, which can occur under anaerobic conditions in the environment or through microbial metabolism, breaks the dye molecule down into constituent aromatic amines. researchgate.netd-nb.info Many of these aromatic amine byproducts are identified as potentially toxic, mutagenic, or carcinogenic, posing a greater health risk than the parent dye molecule. ijrrjournal.comd-nb.info

Degradation and Remediation Technologies : A substantial body of research is dedicated to developing effective methods for degrading azo dyes in industrial wastewater. These investigations move beyond traditional physical methods to focus on two main areas:

Microbial Degradation : The use of bacteria, fungi, and algae to decolorize and mineralize azo dyes is a major field of study. d-nb.infooup.com Research has identified various microorganisms capable of breaking down complex dyes like Direct Red 81, a related diazo dye, under specific environmental conditions (e.g., halotolerant, alkali-thermo-tolerant). mdpi.com The enzymes responsible, primarily azoreductases, are a key focus of this research. mdpi.comnih.gov

Advanced Oxidation Processes (AOPs) : AOPs are technologies that generate highly reactive hydroxyl radicals (•OH) to oxidize and break down recalcitrant organic pollutants like azo dyes. researchgate.net Studied AOPs include ozonation (O₃), UV irradiation, and combinations such as O₃/UV, photocatalysis with catalysts like TiO₂ or Ag/ZnO, and Fenton-like processes. tandfonline.comresearchgate.nettandfonline.com Studies on the degradation of the closely related Acid Red 17 have demonstrated high efficiency using these methods, often following pseudo-first-order kinetics. researchgate.netresearchgate.net

Methodological Approaches in Investigating this compound (Excluding Basic Identification)

The investigation of Direct Red 17 and similar complex azo dyes requires sophisticated analytical techniques that go beyond simple identification to allow for quantification, characterization of related substances, and elucidation of degradation pathways.

Chromatographic-Mass Spectrometric Techniques : Hyphenated techniques combining liquid chromatography with mass spectrometry are central to modern azo dye analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This is the predominant approach for separating and identifying non-volatile, polar compounds like Direct Red 17 and its degradation intermediates. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap MS) enables the separation and identification of isomers and provides high sensitivity and accuracy. nih.gov

Tandem Mass Spectrometry (MS/MS) : Used in conjunction with HPLC, MS/MS is critical for structural elucidation. By inducing fragmentation of a selected parent ion, it provides a unique fragmentation pattern that can confirm the identity of a compound and help identify unknown degradation products. researchgate.netnih.gov Studies on Direct Red 23 and Acid Red 17 have used LC-(ESI)-MS/MS to map the decomposition of the dye into smaller molecules like oxalic and formic acid. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) : While azo dyes themselves are generally not volatile enough for GC analysis, GC-MS is a vital tool for identifying the more volatile aromatic amines formed during reductive cleavage. epa.gov

Spectroscopic and Electrochemical Methods :

UV-Visible Spectrophotometry : This technique is widely used to monitor the decolorization process during degradation studies. The disappearance of the main absorbance peak in the visible region correlates with the cleavage of the chromophoric azo group. researchgate.net

Electrochemical Sensors : These sensors offer a rapid and low-cost alternative for detecting certain azo dyes in food and environmental samples, providing high sensitivity for on-site analysis. frontiersin.org

The table below summarizes advanced analytical techniques used in the study of complex azo dyes.

| Analytical Technique | Application in Azo Dye Research | Specific Findings/Capabilities |

| UPLC-Orbitrap MS | Simultaneous determination and separation of multiple azo dyes, including isomers. nih.gov | High-resolution mass data for accurate compound confirmation; detection limits in the ng/g range. nih.gov |

| HPLC-MS/MS | Elucidation of degradation mechanisms and identification of intermediate and final breakdown products. researchgate.nettandfonline.com | Confirmed complete degradation of Acid Red 17 and identified smaller organic byproducts. researchgate.net |

| GC-MS | Qualitative screening and identification of volatile reduction products (aromatic amines). epa.gov | Allows for assessment of potential toxicity by identifying known hazardous amines formed from dye reduction. epa.gov |

| On-line HPLC-Biochemical Detection | Screening for bioactive components by coupling separation with a biological assay. nih.gov | Identifies compounds that interact with specific biological targets, such as enzymes. nih.gov |

Historical Trajectories of Research on this compound Analogues

The research trajectory for analogues of Direct Red 17 is rooted in the historical development of synthetic dyes, which began in the mid-19th century. researchgate.net The evolution from early aniline (B41778) dyes to the vast family of azo dyes was driven by the need for a wide color palette, improved application properties, and lower costs. cdnsciencepub.com

A key historical development was the creation of 'direct' or 'substantive' dyes, which could dye cotton and other cellulosic fibers directly without a mordant. The first commercially successful direct azo dye was Congo Red, synthesized in 1884. Congo Red is a disazo dye derived from benzidine (B372746), and it serves as a critical historical analogue to other complex direct dyes like Direct Red 17.

Research on analogues of these early direct dyes has followed several distinct paths:

Structural Modification for Performance : Early research focused on synthesizing a wide array of structures to achieve different shades and improve fastness properties (resistance to washing, light, and perspiration). This involved using different diamines as the central component and various coupling agents to create a vast portfolio of direct dyes. nih.govresearchgate.net

Replacement of Hazardous Precursors : A major trajectory in the 20th and 21st centuries has been the move away from hazardous chemical precursors. Benzidine, the backbone of Congo Red and many other direct dyes, was identified as a carcinogen. d-nb.info This spurred significant research into synthesizing new direct dyes based on alternative, less toxic "bridging groups" and diamines to replicate the desirable properties of benzidine-based dyes without the associated health risks. researchgate.net The manufacturing process of Direct Red 17, which uses 4-(4-Aminophenyl)benzenamine, reflects this evolution away from benzidine itself. worlddyevariety.com

Development for Novel Applications : More recently, research has explored novel applications for direct dye analogues beyond textiles. For instance, extensive research has been conducted on synthesizing analogues of Congo Red to act as anti-prion agents for treating transmissible spongiform encephalopathies. researchgate.net These studies investigate how structural modifications—such as replacing sulfonate groups with carboxyl groups or altering the central moiety—affect the molecule's ability to inhibit protein aggregation. researchgate.net This line of inquiry highlights a shift from focusing solely on color and dyeing properties to exploring the specific biomolecular interactions of these complex chemical structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25188-32-3 |

|---|---|

Molecular Formula |

C32H23N5O7S2 |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

4-amino-3-[[4-[4-[(2-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C32H23N5O7S2/c33-31-25-6-2-1-5-24(25)29(46(42,43)44)18-26(31)36-34-22-13-8-19(9-14-22)20-10-15-23(16-11-20)35-37-32-27(38)17-12-21-4-3-7-28(30(21)32)45(39,40)41/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |

InChI Key |

XHUNMFDADWPPFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=C5C(=CC=C6)S(=O)(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Pathways and Structural Modifications of Direct Red 17 Free Acid

Novel Synthetic Methodologies for Direct Red 17 Free Acid Production

Traditional synthesis of azo dyes often involves harsh conditions and environmentally challenging reagents. researchgate.net Modern synthetic chemistry seeks to develop more sustainable and efficient pathways for the production of dyes like Direct Red 17.

Environmentally Benign Synthetic Routes

Green chemistry principles are being increasingly applied to azo dye synthesis to mitigate environmental impact. These methods focus on reducing waste, avoiding toxic solvents, and utilizing milder reaction conditions. rsc.orglongdom.org

One promising approach is the use of solvent-free "grindstone" chemistry. researchgate.net This mechanochemical method involves grinding the reactants together at room temperature, which can significantly reduce reaction times, enhance atom efficiency, and eliminate the need for hazardous solvents. researchgate.netlongdom.org For a disazo dye like Direct Red 17, this could involve the solid-phase diazotization of the diamine precursor followed by coupling.

Another green strategy involves replacing traditional mineral acids with reusable solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). rsc.org These catalysts facilitate the diazotization and coupling reactions under solvent-free conditions and can be easily recovered and reused, minimizing acid waste. rsc.org While not specifically documented for Direct Red 17, this methodology has proven effective for other azo dyes and represents a viable green alternative. rsc.orgbiointerfaceresearch.com

Table 1: Comparison of Conventional and Environmentally Benign Synthetic Approaches for Azo Dyes

| Parameter | Conventional Method | Environmentally Benign Method |

|---|---|---|

| Solvent | Aqueous mineral acids (e.g., HCl) | Solvent-free (grinding) or minimal solvent researchgate.netrsc.org |

| Catalyst | Stoichiometric mineral acids | Reusable solid acids (e.g., Fe₃O₄@SiO₂-SO₃H) rsc.org |

| Temperature | Low temperatures required (0-5 °C) to stabilize diazonium salts chemistrystudent.com | Room temperature often achievable researchgate.netlongdom.org |

| Waste | Significant acidic and basic effluent | Reduced waste, recyclable catalysts rsc.org |

| Efficiency | Established, high yields | Excellent conversions, high atom economy longdom.org |

Chemo-Enzymatic Approaches to this compound Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. While the direct enzymatic synthesis of a complex disazo dye like Direct Red 17 is not yet established, enzymes like vanadium-dependent haloperoxidases (VHPOs) have been used to catalyze the formation of diazo compounds from hydrazone precursors. chemrxiv.orgresearchgate.netchemrxiv.org This represents a sustainable alternative to traditional chemical oxidation for generating the diazonium intermediates required for azo dye formation. chemrxiv.org A hypothetical chemo-enzymatic route for Direct Red 17 could involve the enzymatic generation of diazonium salts followed by a conventional chemical coupling step. This approach offers the benefits of mild reaction conditions and high selectivity associated with biocatalysis.

Mechanistic Insights into Azo Coupling Reactions in this compound Formation

The formation of Direct Red 17, like other azo dyes, occurs through a two-stage process: diazotization and azo coupling. rsc.orgnih.gov

Diazotization : This initial step involves the reaction of a primary aromatic diamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a bis-diazonium salt. rsc.orgimrpress.com The reaction is performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. chemistrystudent.com The mechanism proceeds via the N-nitrosation of the amine group, followed by dehydration to yield the highly electrophilic diazonium cation (Ar-N₂⁺). rsc.org For a disazo dye, this process occurs at both amine groups of the diamine precursor. imrpress.com

Azo Coupling : The second stage is an electrophilic aromatic substitution reaction. rsc.orgnih.gov The bis-diazonium salt acts as a potent electrophile and attacks an electron-rich coupling component, such as a naphthol derivative. nih.govnih.gov The reaction with the first coupler forms a monoazo intermediate, which then reacts with a second coupler molecule to form the final disazo structure of Direct Red 17. rsc.org The pH of the reaction medium is critical; coupling to phenols is typically carried out under alkaline conditions, while coupling to aromatic amines occurs in weakly acidic conditions. rsc.org

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, the Direct Red 17 molecule can be modified to enhance its properties for specific applications, particularly in non-biological systems like textiles and paper.

Covalent Modifications for Enhanced Performance in Non-Biological Systems

Covalent modifications can be introduced to the Direct Red 17 structure to improve characteristics such as lightfastness, wash fastness, and solubility. For instance, incorporating reactive groups (e.g., triazine or vinyl sulfone moieties) can allow the dye to form covalent bonds with fibers like cotton, significantly improving its durability. Although specific examples for Direct Red 17 are proprietary, the general strategy is widely applied to direct dyes.

Another approach involves introducing bulky or charged groups to alter the dye's physical properties. For example, the addition of further sulfonic acid groups can increase water solubility, while the incorporation of different aromatic side chains can tune the dye's color and affinity for various substrates. google.com Such modifications are key to creating high-performance colorants for demanding industrial applications. researchgate.net

Non-Covalent Interactions in this compound Aggregates

In aqueous solutions, large, planar molecules like Direct Red 17 have a strong tendency to self-associate into aggregates. mdpi.com This aggregation is driven by non-covalent forces, primarily van der Waals forces and π-π stacking between the aromatic rings of the dye molecules. atto-tec.comscirp.org The hydrophobic parts of the dye molecules seek to minimize contact with water, leading them to stack on top of each other. atto-tec.com

This aggregation has a significant impact on the dye's properties:

Color : Aggregation can cause a shift in the absorption spectrum. H-aggregates (hypsochromic) form when molecules stack face-to-face, causing a blue-shift to shorter wavelengths. J-aggregates (named after E.E. Jelley) involve a head-to-tail arrangement and result in a red-shifted, sharper absorption band. atto-tec.com

Solubility : While individual dye molecules are water-soluble due to their sulfonate groups, large aggregates can precipitate out of solution, affecting the dyeing process. mdpi.com

Dyeing Performance : The extent of aggregation influences the rate of dye diffusion into fibers. Monomeric dye molecules typically diffuse more readily than large aggregates. researchgate.net

Understanding and controlling these non-covalent interactions through formulation additives or structural modification is crucial for optimizing the performance of Direct Red 17 in dyeing applications. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a disazo dye, traditionally relies on methods that are now scrutinized under the lens of green chemistry. The primary concerns revolve around the use of hazardous starting materials, generation of waste, and energy-intensive reaction conditions. Modern synthetic chemistry seeks to address these issues by applying the twelve principles of green chemistry, aiming for more sustainable and environmentally benign processes.

The conventional synthesis of Direct Red 17 involves the tetrazotization of benzidine (B372746), a known human carcinogen, followed by sequential coupling reactions with 7-Hydroxynaphthalene-1-sulfonic acid and 4-Aminonaphthalene-1-sulfonic acid (naphthionic acid). cdc.govworlddyevariety.comwikipedia.org This process highlights several areas for green chemistry improvements.

Prevention of Waste and Use of Safer Chemicals

The most significant green chemistry challenge in the synthesis of Direct Red 17 is its reliance on benzidine as a precursor. epa.govcanada.ca Benzidine is classified as a known human carcinogen, and its use poses significant health risks during manufacturing and potential exposure from the final product. cdc.govnih.gov The core principle of designing safer chemicals advocates for replacing hazardous starting materials with less toxic alternatives.

Research has focused on synthesizing direct dyes using non-carcinogenic diamines as substitutes for benzidine. A promising alternative is 4,4'-diaminodiphenylamine-2-sulphonic acid, which has been used to create a new series of eco-friendly direct dyes. researchgate.netlgu.edu.pk Substituting benzidine with such alternatives directly addresses the "Less Hazardous Chemical Syntheses" and "Designing Safer Chemicals" principles of green chemistry. This approach eliminates the primary intrinsic hazard of the entire synthetic pathway.

Table 1: Comparison of Precursors for Disazo Direct Dyes

| Feature | Traditional Precursor (Benzidine) | Greener Alternative (4,4'-diaminodiphenylamine-2-sulphonic acid) |

| Carcinogenicity | Known human carcinogen cdc.govwikipedia.org | Considered a non-carcinogenic replacement researchgate.netlgu.edu.pk |

| Starting Material Hazard | High | Low |

| Resulting Dye | Potential to metabolize back to benzidine epa.gov | Does not release carcinogenic aromatic amines |

| Green Principle Addressed | - | Designing Safer Chemicals, Pollution Prevention |

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. wordpress.comwikipedia.org The traditional synthesis of azo dyes often involves reactions with less than optimal atom economy, generating significant inorganic salt byproducts from the diazotization and coupling steps.

The tetrazotization of benzidine, for example, uses sodium nitrite and hydrochloric acid, producing sodium chloride and water as byproducts.

Simplified Tetrazotization Reaction: C₁₂H₁₂N₂ + 2 NaNO₂ + 4 HCl → C₁₂H₁₀N₄Cl₂ + 2 NaCl + 4 H₂O

Safer Solvents and Auxiliaries

Traditional diazotization and coupling reactions are typically carried out in aqueous media, which is a green solvent. However, the process requires strongly acidic conditions and low temperatures (0–5 °C), maintained by adding ice, which is energy-intensive. biointerfaceresearch.comresearchgate.net Furthermore, solvents like N,N-dimethylformamide (DMF) are sometimes used in dye synthesis, which are now considered undesirable due to their toxicity. rsc.org

Green approaches focus on eliminating or replacing hazardous solvents and reducing energy consumption. Key developments include:

Solvent-Free Synthesis: Grinding chemistry, or mechanochemistry, offers a powerful alternative for the synthesis of azo dyes. longdom.orgresearchgate.net Reactions are carried out by grinding the solid reactants together, often in the presence of a solid acid catalyst like silica (B1680970) sulfuric acid or nano-silica supported boron trifluoride. biointerfaceresearch.comresearchgate.net This method eliminates the need for solvents, often proceeds rapidly at room temperature, simplifies product isolation, and can lead to high yields. kashanu.ac.irrsc.org

Use of Safer Solvents: When a solvent is necessary, research has focused on replacing volatile organic compounds (VOCs) and other hazardous solvents with more benign alternatives. A mixture of polyethylene (B3416737) glycol (PEG) and water has been proposed as an environmentally friendly and safe medium for diazotization reactions. google.comgoogle.com

Catalysis and Energy Efficiency

The use of catalysts is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones. mdpi.com In the context of azo dye synthesis, solid acid catalysts play a crucial role in greener methodologies.

Table 2: Comparison of Traditional vs. Green Synthetic Conditions for Azo Dye Synthesis

| Parameter | Traditional Method | Green Chemistry Approach |

| Reaction Medium | Aqueous acid, potentially organic solvents biointerfaceresearch.com | Solvent-free (grinding) researchgate.netkashanu.ac.ir or safer solvents (PEG-water) google.com |

| Catalyst/Reagent | Stoichiometric mineral acids (HCl, H₂SO₄) biointerfaceresearch.com | Recyclable solid acid catalysts (e.g., nano-γ-Al₂O₃/Ti(IV), Fe₃O₄@SiO₂-SO₃H) kashanu.ac.irrsc.orgkashanu.ac.ir |

| Temperature | Low (0–5 °C), requiring cooling researchgate.net | Room temperature rsc.org |

| Energy Consumption | High (due to cooling) | Low |

| Work-up | Neutralization, extensive product isolation | Simple filtration to recover catalyst kashanu.ac.ir |

| Byproducts | Significant inorganic salt waste | Minimal |

By employing recyclable solid acid catalysts, the diazotization and coupling steps can be performed more efficiently and with less waste. kashanu.ac.irresearchgate.net These catalytic processes, especially when combined with solvent-free conditions, often occur at ambient temperature, which significantly reduces the energy requirements compared to the traditional cryo-conditions needed to stabilize the diazonium salt intermediate. rsc.org This directly addresses the "Design for Energy Efficiency" principle.

Environmental Behavior and Transformation Mechanisms of Direct Red 17 Free Acid

Photolytic Degradation Pathways of Direct Red 17 Free Acid in Aqueous Environments

UV-Vis Spectroscopic Elucidation of Photoproducts

UV-visible spectroscopic analysis has been used to monitor the decolorization of Direct Red 17 (DR 17). The absorption spectrum of the untreated dye solution shows characteristic peaks in the UV and visible regions, which are attributed to the aromatic structures and the chromophoric azo group, respectively. researchgate.net Upon treatment, a diminution in the absorbance peaks across both regions is observed. researchgate.net This decrease indicates the breakdown of the dye's chromophore, leading to the loss of color, and suggests the transformation of the parent molecule into degradation products. researchgate.net

Interactive Table: UV-Visible Spectral Characteristics of Direct Red 17

| Spectral Region | Observation Before Treatment | Observation After Treatment | Implication |

|---|---|---|---|

| Visible Region | Characteristic absorbance peak | Diminution of absorbance peak | Breakdown of the chromophoric azo group, leading to decolorization. researchgate.net |

Quantum Yields and Photodegradation Kinetics of this compound

Specific data regarding the quantum yields and detailed photodegradation kinetics for this compound could not be identified in the available research. Determining these parameters is crucial for assessing the efficiency and rate of its photolytic degradation in aqueous environments. Generally, the kinetics of azo dye degradation can follow pseudo-first-order models, but specific rate constants for Direct Red 17 are not documented. tandfonline.comjmaterenvironsci.com

Microbial and Enzymatic Biotransformation of this compound

While microbial and enzymatic treatments are common for azo dyes, research focusing specifically on the biotransformation of this compound is sparse. The general mechanisms involve enzymatic cleavage of the azo bond, but compound-specific studies are lacking.

Microbial Consortia Involved in Azo Dye Reduction

No studies were found that specifically identify or characterize microbial consortia involved in the reduction of this compound. Research on other direct azo dyes, such as Direct Red 81 and Direct Red 31, has shown that bacterial consortia can be effective in decolorization, but the specific microbial species effective for Direct Red 17 have not been reported. researchgate.netscielo.br

Enzymatic Decolorization Mechanisms by Laccases and Azoreductases

There is a lack of specific research detailing the decolorization of this compound by laccases and azoreductases. These enzymes are known to be key players in the degradation of azo dyes. mdpi.comtandfonline.com Azoreductases typically cleave the azo bond reductively, while laccases, often requiring redox mediators, oxidize the dye molecule. tandfonline.comnih.gov However, the specific efficiency, kinetics, and mechanisms of these enzymes with Direct Red 17 as a substrate have not been documented.

Metabolomic Profiling of Microbial Degradation Products

No metabolomic studies or detailed profiling of the microbial degradation products of this compound were found in the reviewed literature. Such analysis is essential for identifying the intermediate and final metabolites, which would fully elucidate the biodegradation pathway and assess the detoxification of the parent compound. researchgate.net

Adsorption and Sorption Dynamics of this compound in Environmental Matrices

The environmental fate of this compound, an anionic azo dye, is significantly influenced by its interaction with solid matrices such as soils, sediments, and industrial sludges. Adsorption and sorption processes are primary mechanisms that govern its mobility, bioavailability, and persistence in ecosystems. These interactions are complex, depending on the physicochemical properties of both the dye molecule and the adsorbent material. As a water-soluble anionic dye, its structure, featuring multiple sulfonate (-SO₃⁻) groups, dictates its behavior, making it prone to electrostatic interactions with charged surfaces. nih.gov

The efficiency of dye removal through adsorption is influenced by a variety of physicochemical parameters. These include the specific interactions between the adsorbent and the dye, the surface chemistry and pore structure of the adsorbent, particle size, pH, temperature, and contact time. mdpi.com The molecular structure, size, and polarity of the dye molecule itself are also critical factors. mdpi.com

Adsorption Isotherms and Kinetic Models on Various Sorbents

To quantify the adsorption capacity of different materials and understand the underlying mechanisms, equilibrium data are often analyzed using isotherm models, while the rate of uptake is described by kinetic models.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. jmaterenvironsci.com The Langmuir and Freundlich models are the most commonly used for this purpose. nih.gov

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.govmdpi.com It suggests that once a molecule occupies a site, no further adsorption can occur at that site. mdpi.com

Freundlich Isotherm: This model is an empirical equation used for non-ideal adsorption on heterogeneous surfaces and for multilayer adsorption. nih.govmdpi.com It implies that the adsorbent surface has sites with varying affinities for the adsorbate. mdpi.com

Studies on similar direct dyes, such as Direct Red 7 and Direct Red 80, have demonstrated the applicability of these models. For instance, the adsorption of Direct Red 7 onto calcined zinc aluminium carbonate layered double hydroxide (B78521) was found to fit the Langmuir model well, with a maximum adsorption capacity of 666.67 mg/g. doi.org Similarly, the adsorption of Direct Red 80 onto a hydrotalcite-like compound also followed the Langmuir isotherm, indicating monolayer coverage. uitm.edu.my

| Dye | Adsorbent | Best Fit Isotherm | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|---|

| Direct Red 1 | Groundnut Shell Activated Carbon | Langmuir & Freundlich | Not Specified | jmaterenvironsci.com |

| Direct Red 7 | Calcined Zinc Aluminium Carbonate LDH | Langmuir | 666.67 mg/g | doi.org |

| Direct Red 80 | Hydrotalcite-like Compound | Langmuir | 36.36 mg/g | uitm.edu.my |

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied to analyze experimental data.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites and is generally applicable over the initial stage of an adsorption process.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jmaterenvironsci.com

| Dye | Adsorbent | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Direct Red 1 | Groundnut Shell Activated Carbon | Pseudo-Second-Order | jmaterenvironsci.com |

| Direct Red 7 | Calcined Zinc Aluminium Carbonate LDH | Pseudo-Second-Order | doi.org |

| Direct Red 80 | Cobalt Ferrite | Pseudo-Second-Order | nih.gov |

Surface Chemistry and Binding Mechanisms in Adsorption Processes

The adsorption of this compound is fundamentally governed by the chemical nature of the adsorbent's surface and the functional groups on the dye molecule. As an anionic dye, its solubility in water is conferred by its sulfonate groups (-SO₃⁻), which carry a negative charge in aqueous solutions. The binding mechanisms can be broadly categorized into physisorption and chemisorption. acs.org

The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the ionization state of the dye. acs.org For adsorbents with hydroxyl groups on their surface (e.g., clays (B1170129), metal oxides, activated carbon), the surface becomes positively charged at pH values below their point of zero charge (pHPZC). This condition promotes strong electrostatic attraction between the positively charged surface and the anionic dye molecules, leading to enhanced adsorption. mdpi.comacs.org Conversely, at a high pH (above the pHPZC), the adsorbent surface becomes negatively charged, causing electrostatic repulsion with the anionic dye and reducing adsorption efficiency. acs.org

Besides electrostatic interactions, other binding mechanisms can contribute to the adsorption of Direct Red 17:

Hydrogen Bonding: The nitrogen atoms in the azo groups (-N=N-) and other functional groups on the dye molecule can act as hydrogen bond acceptors, forming bonds with hydroxyl or amino groups on the adsorbent surface.

van der Waals Forces: These are weak, non-specific attractions between the dye molecules and the adsorbent surface.

π-π Interactions: The aromatic rings present in the structure of Direct Red 17 can interact with the graphitic structures of carbon-based adsorbents via π-π stacking.

Desorption Phenomena and Environmental Release Potential

Desorption is the process by which an adsorbed substance is released from the surface of an adsorbent. nih.gov It is a crucial aspect of the environmental behavior of Direct Red 17 as it determines the dye's potential for remobilization from sediments and soils back into the water column, thus affecting its long-term fate and bioavailability. The process is essentially the reverse of adsorption and can be triggered by changes in environmental conditions, such as shifts in pH, ionic strength, or temperature. nih.gov

For anionic dyes like Direct Red 17, a significant increase in pH can induce desorption. As the pH rises above the adsorbent's point of zero charge, the surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye molecules and promoting their release into the solution. acs.org This phenomenon is also exploited for the regeneration of adsorbents. Studies on various direct dyes have shown that using alkaline solutions, such as sodium hydroxide (NaOH), can effectively desorb the dye, allowing for the reuse of the adsorbent material. mdpi.com

The potential for environmental release is linked to the strength of the adsorptive bonds. If the dye is held by weak physical forces (physisorption), it is more likely to be desorbed with changes in ambient conditions. If it is bound by stronger chemical bonds (chemisorption), it is more likely to be irreversibly sequestered. The ability to regenerate adsorbents without significant loss of capacity suggests that under specific chemical conditions, the dye can be mobilized, highlighting a potential pathway for its re-entry into aquatic systems from contaminated matrices. mdpi.com

Hydrolytic Stability and pH-Dependent Transformations of this compound

The stability of Direct Red 17 in aqueous environments is highly dependent on the pH of the solution. The molecule's structure contains azo bonds (-N=N-), which are susceptible to cleavage under certain conditions, but its most immediate response to pH changes involves alterations in its solubility and color.

Direct Red 17 exhibits distinct transformations at extreme pH values. In the presence of strong hydrochloric acid, the dye solution forms a blue precipitate. worlddyevariety.com This is likely due to the protonation of the azo groups and other basic sites on the molecule, which alters the electronic conjugation of the chromophore and reduces its solubility in the acidic medium.

Conversely, when a concentrated sodium hydroxide solution is added, Direct Red 17 forms a "Red sauce" precipitate. worlddyevariety.com This change is attributed to the deprotonation of hydroxyl or amino groups at high pH, which again affects the molecule's electronic structure and leads to aggregation and precipitation from the solution. These pH-induced precipitation events are a key transformation mechanism, effectively removing the dissolved dye from the water column and transferring it to a solid phase, which can then settle into sediment.

While these precipitation reactions are significant, the hydrolytic stability of the azo bond itself is also a concern for long-term transformation. Azo bonds can be reductively cleaved under anaerobic conditions, but their hydrolytic cleavage under typical environmental pH ranges (4-9) is generally slow. However, extreme pH conditions can potentially accelerate the hydrolysis process over extended periods.

Oxidative Transformation Pathways in Aquatic Systems (e.g., Fenton, Ozonation)

In aquatic systems, Direct Red 17 can be degraded through Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species, primarily hydroxyl radicals (•OH). mdpi.commdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like azo dyes into simpler, often less colored, and potentially less toxic compounds. mdpi.com Common AOPs include the Fenton process and ozonation.

Fenton Process: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. e-ijep.co.inresearchgate.net This process has been shown to be effective in decolorizing dye solutions. A study on the decolorization of Disperse Red 17, a structurally different dye but sharing the "Red 17" designation, demonstrated high removal efficiency using the Fenton process. A maximum removal of 98% was achieved with ferrous ions and UV radiation, and 95.7% was achieved with hydrogen peroxide alone under optimized conditions. e-ijep.co.in The primary mechanism involves the attack of hydroxyl radicals on the dye's chromophore, breaking the azo bonds and aromatic rings, which leads to a loss of color and partial or complete mineralization of the dye into CO₂, H₂O, and inorganic ions. researchgate.net

Ozonation: Ozone (O₃) is another powerful oxidant that can degrade dyes either through direct reaction with the molecule or indirectly through the formation of hydroxyl radicals, especially at alkaline pH. redalyc.orgthaiscience.info Ozonation has been effectively used to treat wastewater containing various azo dyes. deswater.com Studies on the degradation of Acid Red 17 showed that ozonation, particularly when combined with UV radiation (O₃/UV), significantly enhances the decolorization rate. researchgate.net The maximum decolorization for Acid Red 17 was obtained at an alkaline pH of 11, with 100% color removal achieved in 25 minutes for a 100 ppm solution using the O₃/UV process. researchgate.net The degradation of another direct dye, Direct Red 23, by various ozonation-based AOPs was found to follow pseudo-first-order kinetics, with the final degradation products identified as simple organic acids like oxalic acid and formic acid. tandfonline.com This suggests that ozonation effectively breaks down the complex structure of the direct dye into smaller, biodegradable molecules.

| Dye | Process | Key Conditions | Removal Efficiency / Outcome | Reference |

|---|---|---|---|---|

| Disperse Red 17 | Fenton (Fe²⁺/UV) | 60 min, 200 rpm | 98% Decolorization | e-ijep.co.in |

| Acid Red 17 | O₃/UV | pH 11, 25 min | 100% Decolorization (for 100 ppm) | researchgate.net |

| Direct Red 23 | O₃ and O₃/UV | pH 9, 15 min | 100% Decolorization (for 100 mg/L) | tandfonline.com |

| Direct Red 80 | Photo-Fenton (CoFe₂O₄) | 60 min | ~100% Removal | nih.gov |

The oxidative transformation pathways for Direct Red 17 are expected to be similar, involving initial attacks on the electron-rich parts of the molecule, such as the aromatic rings and the azo linkage, leading to fragmentation and eventual mineralization.

Advanced Analytical Methodologies for Direct Red 17 Free Acid in Complex Matrices

Spectroscopic Techniques for Direct Red 17 Free Acid Analysis (Beyond Basic Identification)

Spectroscopic methods are pivotal in studying the fate of this compound, providing detailed information on its molecular structure and how it changes during degradation or transformation processes.

UV-Visible spectrophotometry is a fundamental technique for quantitative analysis and for studying the kinetics of dye degradation. For this compound, the intensity of the color is directly proportional to its concentration, a principle governed by the Beer-Lambert law. The molecule exhibits strong absorbance in the visible region of the electromagnetic spectrum due to its extensive system of conjugated double bonds, including the characteristic azo (-N=N-) linkages.

Kinetic studies of the degradation of this compound, for instance, in advanced oxidation processes, can be effectively monitored by recording the decrease in absorbance at its maximum wavelength (λmax) over time. This data allows for the determination of crucial kinetic parameters. By plotting functions of absorbance (or concentration) against time, the order of the reaction (e.g., pseudo-first-order, pseudo-second-order) can be established. The rate constant (k) of the degradation process is then calculated from the slope of the line of best fit, providing a quantitative measure of the reaction's speed under specific conditions.

Table 1: Kinetic Parameters Derivable from UV-Vis Spectrophotometry for Azo Dye Degradation This table is representative of data obtained for azo dyes similar to this compound.

| Kinetic Model | Rate Equation (in terms of concentration C) | Linear Plot | Parameter Determined from Slope |

| Pseudo-First-Order | ln(C₀/C) = k₁t | ln(C₀/C) vs. t | Rate Constant (k₁) |

| Pseudo-Second-Order | 1/C - 1/C₀ = k₂t | 1/C vs. t | Rate Constant (k₂) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation of Transformation Products

FTIR and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. In the context of this compound, these methods are invaluable for tracking the chemical changes that occur during its degradation. The parent dye has a characteristic FTIR spectrum with peaks corresponding to its key functional groups: N=N stretching for the azo bond, S=O stretching for the sulfonate groups, and vibrations associated with the aromatic naphthalene (B1677914) and benzene (B151609) rings.

When this compound is transformed, its FTIR spectrum changes accordingly. The disappearance or significant reduction in the intensity of the azo bond peak (typically around 1600-1630 cm⁻¹) is a clear indicator of the cleavage of this chromophore. Concurrently, the appearance of new peaks can signify the formation of transformation products. For example, broad peaks in the 3200-3600 cm⁻¹ region may indicate the formation of hydroxyl (-OH) groups from the oxidation of aromatic rings, while new peaks around 1700 cm⁻¹ could suggest the formation of carbonyl (C=O) groups in carboxylic acids or ketones. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the azo bond.

While FTIR and Raman can identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete and detailed molecular structure of this compound's transformation products. ¹H NMR (proton NMR) provides information about the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

For complex degradation products, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed. These experiments reveal correlations between different nuclei within the molecule, allowing chemists to piece together its structure fragment by fragment. For instance, after a degradation process, NMR could be used to confirm the formation of smaller aromatic compounds like substituted naphthols or benzene derivatives by identifying their unique sets of proton and carbon signals and their coupling patterns. This level of detail is crucial for understanding the exact pathways of degradation and identifying potentially more harmful byproducts.

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatography is essential for separating this compound from its various metabolites or degradation products within a complex mixture, such as wastewater or biological samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound and its metabolites. The separation is typically achieved using a reversed-phase column (e.g., C18) where a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol) is used.

Pairing HPLC with advanced detectors significantly enhances analytical capabilities:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector acquires the full UV-Vis spectrum for each component as it elutes from the column. This is superior to a simple UV detector as it provides spectral information that can help in peak identification and purity assessment. The λmax of a separated compound can be compared to that of a known standard.

Mass Spectrometry (MS) Detector (LC-MS): The coupling of HPLC with a mass spectrometer is a powerful tool for the unambiguous identification of compounds. As each component elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the parent dye and its transformation products, allowing for their confident identification even when reference standards are unavailable.

Table 2: Representative HPLC-DAD/MS Conditions for Azo Dye Analysis This table outlines typical parameters that could be adapted for the analysis of this compound and its metabolites.

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on polarity |

| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Acetate Buffer | Elution of compounds with varying polarities |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency |

| DAD Wavelength | 200 - 700 nm | Detection and spectral acquisition across UV-Vis range |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Generation of ions for mass analysis (sulfonated dyes ionize well in negative mode) |

| MS Scan Range | m/z 100 - 1000 | Detection of a wide range of potential metabolite masses |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

While this compound itself is non-volatile, its degradation can lead to the formation of smaller, more volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying such products.

The degradation of azo dyes can lead to the cleavage of the azo bond, potentially forming various aromatic amines. These amines, or their derivatives, can be volatile enough for GC analysis. In a typical GC-MS analysis, a liquid sample containing the degradation products is injected into a heated port, where the volatile components are vaporized and swept onto a long, thin capillary column by a carrier gas (e.g., helium). The column separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, acts as a "fingerprint" that can be compared to spectral libraries for positive identification.

Table 3: Potential Volatile Degradation Products of Azo Dyes Identifiable by GC-MS This table lists potential volatile compounds that could arise from the breakdown of the naphthalene and benzene structures within dyes like Direct Red 17.

| Compound Class | Example Compound | Potential Origin |

| Aromatic Amines | Aniline (B41778) | Breakdown of benzene ring structures |

| Naphthylamines | 1-Naphthylamine | Breakdown of naphthalene ring structures |

| Phenols | Phenol, Naphthols | Oxidation of aromatic rings |

| Carboxylic Acids | Benzoic Acid | Further oxidation of aromatic rings |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and extensively utilized technique for the trace analysis of azo dyes, including this compound, in various complex samples. lcms.cz This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting minute quantities of contaminants. lcms.cz

The general workflow for LC-MS/MS analysis involves a simple extraction of the analyte from the sample matrix, often using a strong organic solvent like acetonitrile. laborindo.comspectralabsci.com The extract is then injected into the LC system, where the components are separated based on their physicochemical properties as they pass through a chromatographic column. The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique suitable for azo dyes, which can be detected in either positive or negative ion mode depending on the specific compound's structure. laborindo.comspectralabsci.com For instance, some dyes show significantly higher sensitivity in negative polarity. laborindo.com

Tandem mass spectrometry (MS/MS) is employed for unambiguous identification and quantification. This is typically done using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented, and then one or more specific product ions are monitored. laborindo.comspectralabsci.com This high selectivity minimizes interference from matrix components, which is particularly important when dealing with complex samples like spices or textiles. laborindo.comshimadzu.com The method's performance is often validated for linearity, accuracy, and precision, with recovery rates typically ranging from 93.8% to 115.2% and precision within 1.6–7.7% for within-laboratory reproducibility. lcms.cz

The identification of metabolites is another critical application of LC-MS/MS. Azo dyes can be metabolized in vivo through the cleavage of the azo bond, which results in the formation of corresponding aromatic amines. oup.com These metabolites can be identified by acquiring full-scan MS data and then subjecting ions of interest to MS/MS fragmentation to elucidate their structures. nih.gov

Below is an interactive table summarizing typical parameters used in LC-MS/MS methods for the analysis of azo dyes.

| Parameter | Description | Common Settings |

| Chromatography | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | UHPLC systems like ACQUITY UPLC I-Class or Agilent 1100 HPLC are often used. lcms.czspectralabsci.com |

| Column | Reversed-phase columns (e.g., C8 or C18) | Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm) or similar. spectralabsci.comlcms.cz |

| Mobile Phase | A gradient of an aqueous solution (often with an additive like formic acid or ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). | A: Water with 0.1% formic acid; B: Methanol or acetonitrile with 0.1% formic acid. spectralabsci.comchem-agilent.com |

| Ionization Source | Electrospray Ionization (ESI) is commonly used and suitable for azo dyes. laborindo.comspectralabsci.com | Turbo V™ Source with ESI probe. laborindo.com |

| Mass Analyzer | Triple quadrupole (QqQ) or QTRAP systems are frequently used for their sensitivity and selectivity in MRM mode. | Xevo TQ-S micro MS/MS System or 3200 QTRAP® LC/MS/MS System. lcms.czlaborindo.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification and identification. laborindo.comspectralabsci.com | Two MRM transitions are typically monitored per analyte for confirmation. laborindo.com |

Electrochemical Sensors and Biosensors for this compound Detection

Electrochemical sensors and biosensors have emerged as promising alternatives for the detection of azo dyes due to their potential for low cost, portability, and rapid analysis. researchgate.net These devices function by measuring the change in an electrical signal (like current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.

Development of Novel Electrode Materials for Enhanced Selectivity

The performance of an electrochemical sensor is heavily dependent on the material used for the electrode. Research in this area focuses on developing novel materials that can enhance the sensitivity and selectivity of detection for specific azo dyes. Carbon-based materials such as graphene and carbon nanotubes are widely used due to their high surface area, excellent conductivity, and stability. researchgate.netresearchgate.net

To further improve performance, these carbonaceous materials are often modified with other nanomaterials. researchgate.net For instance, composite electrodes made from graphene and titanium dioxide (GN/TiO₂) have been developed for the electrochemical oxidation of azo dye wastewater. researchgate.netnih.gov The modification of electrode surfaces with metal nanoparticles, polymers, or metal-organic frameworks (MOFs) can also be tailored to enhance the interaction with the target dye molecule, thereby increasing the sensor's selectivity and sensitivity. researchgate.netnih.gov The goal is to create a sensing surface that specifically binds to the target analyte, minimizing interference from other compounds in the sample. nih.gov

Principles of Electrochemical Reduction and Oxidation of Azo Chromophores

The detection of azo dyes using electrochemical methods is based on the redox properties of the azo group (-N=N-), which is the chromophore responsible for their color. jchemrev.comjchemrev.com The azo group can be either electrochemically reduced or oxidized at an electrode surface.

Electrochemical Oxidation: Azo dyes can also be detected through electrochemical oxidation. researchgate.net This process often involves the generation of highly reactive species, such as hydroxyl radicals (•OH), at the electrode surface, which then degrade the dye molecule. researchgate.net Anodic oxidation is one such process where the dye is oxidized at the anode. researchgate.net The oxidation potential and mechanism are also influenced by the molecular structure of the dye and the experimental conditions, such as pH and the electrode material used. researchgate.netnih.gov For example, a broad oxidation peak might be observed around -0.3 V (vs SCE) in cyclic voltammetry, corresponding to the oxidation of a product formed during the initial reduction scan. peacta.org

Hyphenated Techniques for Comprehensive this compound Characterization

Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of compounds like this compound. springernature.comnih.gov This approach provides multi-dimensional information, combining separation with detailed structural identification.

The most prominent example is the previously discussed LC-MS. springernature.com However, other powerful combinations exist. For instance, coupling liquid chromatography with a photodiode array (PDA) detector (LC-PDA) provides UV-Visible spectra of the separated components, which is useful for identifying chromophores. Combining LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) allows for the acquisition of detailed structural information of the analyte directly after separation, which is invaluable for identifying unknown compounds or metabolites. nih.govijipls.co.in

These multi-instrumental setups, such as LC-PDA-MS, provide complementary information in a single analysis. researchgate.net The PDA detector offers information about the dye's color and absorption properties, while the mass spectrometer provides the molecular weight and fragmentation data, leading to a much more confident identification than either technique could provide alone. researchgate.netnih.gov The characterization of azo dyes and their impurities or degradation products in complex mixtures relies heavily on such hyphenated approaches to provide a complete chemical picture. researchgate.netijorarjournal.com

Interactions of Direct Red 17 Free Acid with Inorganic and Organic Materials Non Biological Focus

Surface Interactions and Interfacial Phenomena of Direct Red 17 Free Acid with Solid Supports

The interaction of this compound with solid supports is largely governed by adsorption processes. As an anionic dye, its adsorption is influenced by the surface charge of the adsorbent material and the pH of the solution. pjoes.com The planar structure of direct dyes, like Direct Red 17, facilitates their affinity for flat surfaces, such as those found in cellulosic fibers. nih.gov

Interaction with Metal Oxide Nanostructures

The interaction of anionic azo dyes, a class to which this compound belongs, with metal oxide nanostructures like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a subject of extensive research, particularly in the context of photocatalytic degradation and dye-sensitized solar cells. tandfonline.commdpi.com The adsorption of these dyes onto metal oxide surfaces is a critical first step in these processes.

The adsorption mechanism can involve both physisorption and chemisorption. tandfonline.com The dye molecules can adsorb onto the metal oxide surface in a horizontal orientation, which allows for greater surface coverage. tandfonline.com The interaction is influenced by the surface chemistry of the metal oxide and the functional groups on the dye molecule. For instance, the sulfonic acid groups (-SO₃H) in the free acid form of the dye can play a significant role in the binding process.

Studies on similar azo dyes have shown that the adsorption on TiO₂ and ZnO surfaces can be understood through molecular dynamics simulations, which reveal that the adsorption process involves both physical and chemical interactions. tandfonline.com The efficiency of these interactions is crucial for applications such as the photocatalytic degradation of the dye, where the generation of reactive oxygen species on the semiconductor surface leads to the breakdown of the dye molecule. acs.orgbanglajol.info While specific studies on this compound are limited, the general principles of anionic azo dye interaction with metal oxides provide a framework for understanding its behavior.

Binding to Clay Minerals and Geologic Formations

Clay minerals, such as kaolinite and montmorillonite, are effective adsorbents for direct dyes due to their layered structure and surface charge. pjoes.comresearchgate.net The interaction between anionic dyes and clay surfaces is complex and can involve electrostatic interactions, though these are not always the dominant force. mdpi.com

The adsorption of direct dyes on clay minerals is influenced by the pH of the solution, which affects the surface charge of the clay. pjoes.com For anionic dyes, adsorption is often more favorable at lower pH values when the clay surface may be more positively charged. However, other interactions, such as van der Waals forces and hydrogen bonding, also play a significant role.

Research on the interaction of various direct dyes with kaolinite and montmorillonite has shown that the adsorption capacity can vary significantly depending on the specific dye and clay mineral. pjoes.com For instance, montmorillonite has been observed to have a higher adsorption capacity for certain dyes compared to kaolinite. researchgate.net The modification of clay minerals, for example by treatment with acids, can further enhance their adsorption capacity. researchgate.net While direct studies on this compound are scarce, the behavior of other direct dyes suggests that clay minerals could be effective adsorbents for its removal from aqueous solutions.

Interactions with Polymeric Adsorbents

Polymeric materials have emerged as versatile adsorbents for the removal of dyes from wastewater due to their cost-effectiveness and high efficiency. rsc.org The interaction of direct dyes with polymeric adsorbents is influenced by the chemical structure of both the dye and the polymer.

Polymers with specific functional groups can exhibit a strong affinity for direct dyes. For example, polymers containing amine groups can interact with the sulfonic acid groups of anionic dyes. researchgate.net The adsorption process can be described by various models, with the pseudo-second-order kinetic model and the Langmuir adsorption isotherm often providing a good fit for the experimental data. researchgate.net

A comparative study on the adsorption of a direct dye using activated carbon and a polypyrrole polymer composite found that the polymer composite had a higher adsorption capacity. researchgate.net This highlights the potential of designing specific polymeric structures for the targeted removal of dyes like this compound. The interaction can be influenced by factors such as pH, temperature, and initial dye concentration. researchgate.netmdpi.com

This compound as a Probe for Material Surface Properties

For instance, changes in the absorption or fluorescence spectrum of an adsorbed dye can indicate the nature of the dye-surface interaction and the microenvironment of the adsorption site. This technique has been employed in various fields, including the study of fiber surfaces and the characterization of porous materials.

Role of this compound in Hybrid Material Development (e.g., Dye-Sensitized Systems, Excluding Biological Applications)

Direct dyes, and azo dyes in particular, have been investigated for their potential use in dye-sensitized solar cells (DSSCs). sapub.orgmdpi.com In a DSSC, a dye molecule adsorbed onto a wide-bandgap semiconductor (like TiO₂ or ZnO) absorbs light, leading to the injection of an electron from the dye into the conduction band of the semiconductor, thereby generating a photocurrent. wikipedia.org

The efficiency of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, its ability to bind to the semiconductor surface, and the energy levels of its molecular orbitals. edelweisspublications.com While ruthenium-based dyes have traditionally dominated this field, there is a growing interest in metal-free organic dyes due to their lower cost and environmental friendliness. stanford.edu

Although there is no specific information available on the use of this compound in DSSCs, its chemical structure as an azo dye suggests it could potentially function as a sensitizer. Further research would be needed to evaluate its performance in such applications.

Photophysical and Photochemical Interactions within Material Systems

The photophysical and photochemical properties of azo dyes are of great interest due to their widespread use and their potential environmental impact. lboro.ac.uk Azo dyes are known to undergo photodegradation, a process that can be influenced by the material system in which they are present. epa.gov

Upon absorption of light, an azo dye molecule is promoted to an excited state. This excited molecule can then undergo various processes, including fluorescence, phosphorescence, or photochemical reactions. The photochemical degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which is responsible for their color. researchgate.net

The presence of other materials, such as semiconductor metal oxides, can significantly influence the photochemical behavior of the dye. For example, in a photocatalytic system, the excited dye can transfer an electron to the semiconductor, initiating a series of reactions that lead to its degradation. acs.orgmdpi.com The rate of photodegradation is dependent on factors such as the type of dye, the nature of the material system, and the irradiation conditions. epa.gov While specific photophysical and photochemical data for this compound are not available, the general behavior of azo dyes provides a basis for understanding its potential interactions in material systems. lboro.ac.ukacs.org

Advanced Remediation Technologies for Direct Red 17 Free Acid Contamination

Advanced Oxidation Processes (AOPs) for Direct Red 17 Free Acid Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including azo dyes like this compound, into simpler, less harmful substances. AOPs are recognized as effective methods for the degradation of contaminants in textile wastewater jetir.org. The application of AOPs can lead to the complete mineralization of dyes into carbon dioxide, water, and inorganic ions.

Heterogeneous Photocatalysis Using Semiconductor Materials

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor material, typically a metal oxide, to generate reactive oxygen species upon irradiation with light of a suitable wavelength. Titanium dioxide (TiO2) and zinc oxide (ZnO) are among the most widely studied photocatalysts due to their high efficiency, chemical stability, and low cost jetir.orgresearchgate.net.

The fundamental mechanism of heterogeneous photocatalysis involves the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. This creates electron-hole pairs (e⁻/h⁺). The generated holes are powerful oxidizing agents that can directly oxidize adsorbed dye molecules or react with water to form hydroxyl radicals. The electrons can react with dissolved oxygen to produce superoxide radicals, which further contribute to the degradation process. This impressive method relies on the formation of highly reactive chemical species that degrade a number of recalcitrant molecules into biodegradable compounds slideshare.net.

Studies on various azo dyes have demonstrated the efficacy of this technology. For instance, the photocatalytic activity of ZnO-MnO2 core-shell nanocomposites was successfully used for the degradation of Rhodamine B and other Direct Red dyes under visible light researchgate.net. Similarly, Ni-doped SnO2 nanoparticles have also been examined for the photocatalytic degradation of Direct Red dyes under visible light irradiation acs.org. The efficiency of photocatalytic degradation is influenced by several factors including the type and concentration of the catalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source.

Table 1: Factors Affecting Photocatalytic Degradation of Azo Dyes

| Parameter | Effect on Degradation Efficiency | Rationale |

|---|---|---|

| Catalyst Concentration | Increases to an optimum level, then decreases | Higher concentration provides more active sites, but excessive amounts can lead to light scattering and reduced light penetration. |

| Initial Dye Concentration | Decreases with increasing concentration | Higher dye concentration can block light from reaching the catalyst surface and consumes the generated radicals more quickly. |

| pH of Solution | Influences the surface charge of the catalyst and the dye molecule, affecting adsorption and reaction rates. | Optimal pH varies depending on the specific dye and catalyst system. |

| Light Intensity | Increases with higher intensity | More photons lead to the generation of more electron-hole pairs. |

Sonochemical and Sonoelectrochemical Degradation Mechanisms

Sonochemical degradation utilizes high-frequency ultrasound (sonolysis) to induce the formation, growth, and collapse of microscopic bubbles in a liquid, a phenomenon known as acoustic cavitation. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules.

The combination of sonolysis with Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide), known as the SonoFenton process, has been shown to be particularly effective for the degradation of azo dyes. A study on Direct Red 81, a dye structurally similar to Direct Red 17, demonstrated that the synergistic effect of the Fenton process and sonolysis significantly enhanced its degradation google.com. The optimal conditions for 99% decolorization of Direct Red 81 within 75 minutes were found to be a pH of 3.0, a Fe²⁺ concentration of 0.2 g/L, a H₂O₂ concentration of 5.1x10⁻³ mol/L, and an ultrasonic frequency of 120 kHz at 60 W google.com. The degradation followed apparent first-order kinetics and was driven by hydroxyl radical oxidation google.com.

The degradation products of Direct Red 81 identified using Electrospray Ionization-Mass Spectrometry (ESI-MS) confirmed the breakdown of the complex dye molecule into smaller fragments google.com. This demonstrates the potential of the SonoFenton method for the effective mineralization of Direct Red dyes google.com.

Electrochemical Oxidation and Reduction for Azo Bond Cleavage

Electrochemical oxidation is a clean and efficient technology for the treatment of dye-containing wastewater. It involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an anode (direct oxidation) or in the bulk solution via electro-generated mediators (indirect oxidation). The choice of anode material is crucial for the efficiency of the process.

Studies on the electrochemical oxidation of various azo dyes, including C.I. Direct Red 80 and C.I. Direct Red 254, have been performed using anodes like BaPb₀.₉Sb₀.₁O₃-δ researchgate.net. These studies showed a strong decrease in absorbance in the visible region, indicating the cleavage of the azo bonds which are responsible for the color of the dye researchgate.net. The degradation mechanism typically involves the initial breaking of the azo bond, followed by the complete mineralization of the resulting aromatic intermediates researchgate.net. For Direct Red 80 and Direct Red 254, nearly complete color removal was achieved after 24 hours of electrolysis, with significant reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) after 96 hours researchgate.net.

Membrane Filtration and Separation Technologies for this compound Removal

Membrane filtration is a physical separation process that uses a semi-permeable membrane to separate molecules based on size, charge, and other physical properties. This technology is increasingly used for treating textile effluents due to its ability to remove color and other pollutants effectively.

Nanofiltration and Reverse Osmosis for Dye Retention

Nanofiltration (NF) and Reverse Osmosis (RO) are pressure-driven membrane processes capable of retaining multivalent salts and larger organic molecules like dyes, while allowing water and some monovalent salts to pass through. These technologies are particularly suitable for treating wastewater containing soluble dyes like this compound.

Nanofiltration membranes with molecular weight cutoffs ranging from 200 to 1000 daltons are preferred for dye removal applications google.comgoogle.com. Studies have shown that nanofiltration can achieve high rejection rates for various Direct Red dyes. For example, a study on the removal of different dye classes from simulated textile wastewater using a spiral wound nanofiltration membrane showed color removal of up to 98% scispace.com. The presence of salts like sodium chloride can even increase the dye rejection to nearly 100% due to effects on the concentration polarization layer scispace.com.

Research on polysulfone-chitosan ultrafiltration membranes demonstrated a rejection of 99.78% for Direct Red dye researchgate.netmsrjournal.com. The mechanism for this high rejection is attributed to both size exclusion and charge repulsion, as both the membrane and the anionic Direct Red dye particles are negatively charged google.com.

Table 2: Performance of Membrane Technologies in Direct Red Dye Removal

| Membrane Type | Target Dye | Rejection Efficiency | Operating Conditions | Reference |

|---|---|---|---|---|

| Nanofiltration | Direct Red Dyes | Up to 98% (100% with NaCl) | Not specified | scispace.com |

| Polysulfone-Chitosan UF | Direct Red 80 | 99.78% | 0.7wt% Chitosan loading | researchgate.net |

| MXene/Polydopamine/CA | Direct Red 28 | 88.9% | Not specified | researchgate.net |

Fouling Mechanisms and Mitigation Strategies in Dye Filtration

A major challenge in the application of membrane technology is membrane fouling, which is the deposition and accumulation of suspended or dissolved substances on the membrane surface and/or within its pores researchgate.netresearchgate.net. This leads to a decline in permeate flux, increased operating pressure, and reduced membrane lifespan.

In the context of dye filtration, fouling can be caused by the adsorption of dye molecules onto the membrane surface, pore blocking, and the formation of a cake layer. The interaction between the dye molecules and the membrane material is a critical factor. For instance, the negatively charged nature of Direct Red dyes can lead to electrostatic repulsion with a negatively charged membrane surface, which can help in mitigating fouling to some extent google.commsrjournal.com. However, other interactions such as hydrophobic interactions can still lead to fouling.

Several strategies are employed to mitigate membrane fouling:

Membrane Modification: Modifying the membrane surface to make it more hydrophilic can reduce the adsorption of hydrophobic dye molecules. The incorporation of materials like chitosan into polysulfone membranes has been shown to increase hydrophilicity and improve fouling resistance google.com.

Pre-treatment of Feedwater: Removing suspended solids and other potential foulants from the wastewater before it reaches the membrane can significantly reduce fouling.

Optimization of Operating Conditions: Operating at optimal transmembrane pressure, cross-flow velocity, and temperature can help to minimize the deposition of foulants on the membrane surface.

Membrane Cleaning: Regular physical and chemical cleaning of the membranes is necessary to remove accumulated foulants and restore the permeate flux.

Biosorption and Bioremediation Strategies (Environmental, Non-Toxicological)

The extensive use of azo dyes, such as this compound, in various industries has led to significant environmental concerns due to their persistence and potential toxicity in wastewater. Environmentally benign and cost-effective remediation strategies are therefore of paramount importance. Biosorption and bioremediation have emerged as promising alternatives to conventional physicochemical treatment methods, leveraging natural biological processes to remove or degrade these pollutants. nih.goviipseries.org These techniques are founded on the ability of microorganisms, including bacteria, fungi, and algae, as well as certain plant-based materials, to either sequester dye molecules or break them down into less harmful substances. nih.govnih.gov

Bioremediation of azo dyes typically involves microbial enzymatic activities that cleave the characteristic azo bond (-N=N-), which is responsible for the dye's color. iipseries.org This process, often occurring under anaerobic conditions, results in the formation of aromatic amines, which may be further degraded by other microbial communities. nih.gov Fungi, in particular, have demonstrated robust capabilities in degrading complex organic compounds through the secretion of powerful extracellular ligninolytic enzymes like laccase and peroxidases. mdpi.com

Utilization of Agricultural Waste Biomass for Dye Adsorption

A significant area of research within biosorption focuses on the use of low-cost, widely available agricultural waste materials as adsorbents for dye removal. researchgate.netresearchgate.net These materials, including husks, peels, bagasse, and straw, possess surfaces rich in functional groups like hydroxyl and carboxyl, which can effectively bind dye molecules from aqueous solutions. researchgate.net This approach offers a dual benefit: treating dye-laden wastewater while simultaneously finding a valuable application for agricultural residues that might otherwise be disposed of as waste. researchgate.net

The efficiency of these biosorbents is influenced by several factors, including the pH of the solution, initial dye concentration, adsorbent dosage, and temperature. researchgate.net Research has shown that various agricultural wastes exhibit significant adsorption capacities for direct and reactive dyes. For instance, cassava bagasse has been effectively used to remove direct scarlet red dye, achieving a maximum monolayer adsorption capacity of 25.1 mg/g under optimal conditions. rsdjournal.org Similarly, other materials like rice husk have been investigated for the removal of dyes such as Direct Red-31 and Direct Orange-26. researchgate.net The performance of these low-cost adsorbents is often comparable to, and in some cases exceeds, that of conventional adsorbents. researchgate.net

Below is a data table summarizing the adsorption capacities of various agricultural waste-based biosorbents for different direct red dyes, which are structurally similar to this compound.

| Adsorbent Material | Dye Adsorbed | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Cassava Bagasse | Direct Scarlet Red | 25.1 | 2.0 | rsdjournal.org |

| Banana Stem | Remazole Red RGB | 14.28 | 4.0 | iwaponline.com |

| Corn Cob (Activated) | Congo Red | 99.56 | Not Specified | bohrium.com |

| Orange Peels | Acid Violet 17 | Not Specified (High Removal) | 2.0-6.0 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Microbial Fuel Cells for In Situ this compound Treatment